2-(Benzyl(methyl)amino)-6-methylnicotinonitrile
Description
2-(Benzyl(methyl)amino)-6-methylnicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted with a nitrile group at position 3, a methyl group at position 6, and an N-benzyl-N-methylamino moiety at position 2. Its molecular formula is C₁₅H₁₅N₃, with a molecular weight of 237.3 g/mol (calculated).
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3/c1-12-8-9-14(10-16)15(17-12)18(2)11-13-6-4-3-5-7-13/h3-9H,11H2,1-2H3 |
InChI Key |
YVHSKXPHNAHZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-methylnicotinonitrile with benzylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(methyl)amino)-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the nitrile group to amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-(Benzyl(methyl)amino)-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile with similar compounds:
Reactivity and Functional Group Influence
- Target Compound: The N-benzyl-N-methylamino group introduces steric hindrance, reducing nucleophilicity compared to primary amines. The benzyl group may participate in hydrophobic interactions or π-stacking, which is advantageous in drug design .
- 2-Methoxy Analogs : The methoxy group is electron-donating, increasing electron density on the pyridine ring, which may enhance electrophilic substitution reactivity .
- 2-Amino Analogs: The primary amino group is highly reactive, enabling conjugation or salt formation, but may also increase toxicity risks (e.g., skin/eye irritation as noted in SDS) .
- Benzene Core Derivatives : Compounds like 2-Chloro-6-methylbenzonitrile lack the pyridine nitrogen, reducing hydrogen-bonding capacity and altering solubility profiles .
Biological Activity
2-(Benzyl(methyl)amino)-6-methylnicotinonitrile, a compound belonging to the nicotinonitrile class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile is . It features a pyridine ring with a benzyl group and a methyl group attached to the nitrogen atom, alongside a nitrile functional group. This unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Specific mechanisms include the inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis and invasion.
The biological activity of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile is primarily attributed to its ability to bind selectively to specific enzymes and receptors. For example, it may inhibit MMP-13, which is overexpressed in metastatic environments, thereby reducing tumor progression . Additionally, the compound's interaction with other molecular targets can modulate various biochemical pathways, influencing cellular functions.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This highlights its potential as a therapeutic agent in treating bacterial infections.
Study 2: Anticancer Potential
In another investigation focused on anticancer activity, the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that it reduced cell viability by up to 70% at concentrations of 10-50 µM after 48 hours of treatment. The study suggested that the compound induces apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
